molecular formula C8H6ClN3O2 B2780798 Methyl 4-chloropyrazolo[1,5-a]pyrazine-3-carboxylate CAS No. 2253631-00-2

Methyl 4-chloropyrazolo[1,5-a]pyrazine-3-carboxylate

Cat. No.: B2780798
CAS No.: 2253631-00-2
M. Wt: 211.61
InChI Key: MVXRASSESHERMT-UHFFFAOYSA-N
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Description

Methyl 4-chloropyrazolo[1,5-a]pyrazine-3-carboxylate: is a heterocyclic compound with a molecular formula of C8H6ClN3O2 and a molecular weight of 211.61 g/mol . This compound is characterized by its pyrazolo[1,5-a]pyrazine core structure, which is substituted with a methyl ester group at the 3-position and a chlorine atom at the 4-position. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.

Scientific Research Applications

Methyl 4-chloropyrazolo[1,5-a]pyrazine-3-carboxylate is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.

    Biology: In the study of enzyme inhibitors and receptor antagonists.

    Industry: Used in the development of new materials and chemical processes.

Safety and Hazards

The compound has been classified under the GHS07 hazard pictogram . The hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-chloropyrazolo[1,5-a]pyrazine-3-carboxylate can be synthesized through a palladium-catalyzed carbonylation reaction. The process involves the carbonylation of 4-chloropyrazolo[1,5-a]pyrazines at elevated pressure using a palladium catalyst such as [Pd(dppf)Cl2]·CH2Cl2. The reaction is typically carried out at 120°C and 40 atm for 12 hours . The resulting product is then converted via nitrile intermediates to the corresponding amidoximes and amidines .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using high-pressure reactors, and ensuring the availability of high-purity starting materials and catalysts.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-chloropyrazolo[1,5-a]pyrazine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in carbonylation reactions.

    Trifluoroacetic Anhydride: Used in cyclocondensation reactions.

    Ethyl Chloroformate: Another reagent for cyclocondensation reactions.

Major Products:

Mechanism of Action

The mechanism of action of methyl 4-chloropyrazolo[1,5-a]pyrazine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s pyrazolo[1,5-a]pyrazine core structure allows it to act as a modulator of various biological pathways. For example, it can inhibit enzymes such as phosphoinositide-3 kinase and matrix metalloproteases, which are involved in inflammatory and oncological processes . Additionally, it can act as an antagonist of chemokine receptors, playing a role in immune response modulation .

Comparison with Similar Compounds

Uniqueness: Methyl 4-chloropyrazolo[1,5-a]pyrazine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various substitution and cyclocondensation reactions makes it a versatile intermediate in synthetic chemistry.

Properties

IUPAC Name

methyl 4-chloropyrazolo[1,5-a]pyrazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O2/c1-14-8(13)5-4-11-12-3-2-10-7(9)6(5)12/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVXRASSESHERMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=NC=CN2N=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2253631-00-2
Record name methyl 4-chloropyrazolo[1,5-a]pyrazine-3-carboxylate
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